2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound with the molecular formula C14H10Cl2N2O2 . It is a solid substance and is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a benzamide group, where the carboxamide group is substituted with a benzene ring . The InChI code for this compound is 1S/C14H10Cl2N2O2/c15-9-5-7-10 (8-6-9)17-14 (20)18-13 (19)11-3-1-2-4-12 (11)16/h1-8H, (H2,17,18,19,20) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 309.15 . It is a solid substance and should be stored in a sealed, dry environment at room temperature .Scientific Research Applications
Anticancer Applications
Compounds with structural similarities to 2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide have been synthesized and evaluated for their anticancer activities. For instance, a series of substituted benzamides were designed, synthesized, and tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. These compounds showed moderate to excellent anticancer activities, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Antimycobacterial Screening
Another study focused on the synthesis and evaluation of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for their in vitro antitubercular activities against Mycobacterium tuberculosis. The study found that one specific derivative showed promising activity, suggesting potential for further drug development against tuberculosis (Nayak et al., 2016).
Antimicrobial Activity
Research on 1,3,4-oxadiazole derivatives has also highlighted their antimicrobial potential. A study synthesized and evaluated 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The compounds showed varying degrees of potency against the tested microorganisms, indicating their relevance in antimicrobial research (Kapadiya et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target theVascular Endothelial Growth Factor Receptor 1 (VEGFR1) in humans .
Mode of Action
It’s known that compounds targeting vegfr1 typically inhibit the receptor’s activity, preventing the binding of vascular endothelial growth factors and thus inhibiting angiogenesis .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are metabolized in the liver .
Result of Action
Based on its potential target, it may inhibit angiogenesis, thereby preventing the growth and spread of cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2/c16-10-7-5-9(6-8-10)13-14(20-22-19-13)18-15(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWZQVYHJAQSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.